
8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene
概要
説明
8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene is a fluorescent dye belonging to the BODIPY family. This compound is known for its high absorption coefficient, quantum yield, and photonic properties, making it a valuable tool in various scientific applications .
準備方法
The synthesis of 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene involves several steps. One common method includes the reaction of 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene with bromomethyl reagents under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
化学反応の分析
8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, forming new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and phosphines.
科学的研究の応用
8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene is widely used in scientific research due to its fluorescent properties:
Chemistry: It serves as a fluorescent probe for detecting various chemical species.
Biology: The compound is used in cell imaging and tracking due to its ability to stain lipids and other cellular components.
Medicine: It is employed in diagnostic assays and as a marker in fluorescence microscopy.
Industry: The dye is used in the development of sensors and other analytical tools
作用機序
The fluorescent properties of 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene are due to its unique molecular structure, which allows for efficient absorption and emission of light. The compound’s mechanism of action involves the excitation of electrons to higher energy states, followed by the release of energy as fluorescence when the electrons return to their ground state. This process is facilitated by the boron and nitrogen atoms in the structure, which stabilize the excited states .
類似化合物との比較
8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene is part of the BODIPY family, which includes several similar compounds:
4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene: Known for its high fluorescence quantum yield.
8-Phenyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene: Used as an acceptor molecule in fluorescent probes.
4,4-Difluoro-8-pyridyl-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene: Utilized in various spectroscopic applications
These compounds share similar photonic properties but differ in their specific applications and reactivity, highlighting the versatility and uniqueness of this compound.
特性
IUPAC Name |
8-(bromomethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHPOSUMKVMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CBr)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


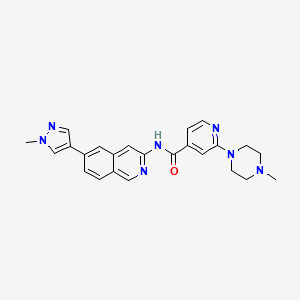
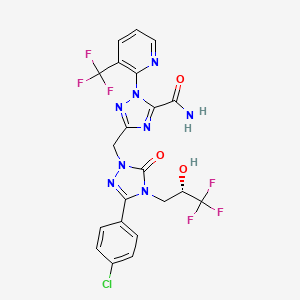


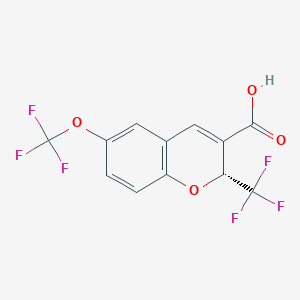
![2-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B3325535.png)
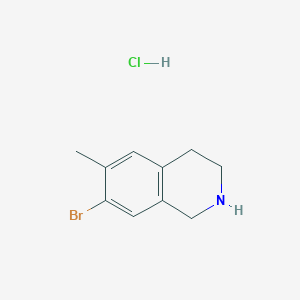
![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)
![6-Bromo-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B3325561.png)
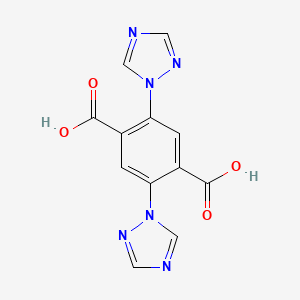
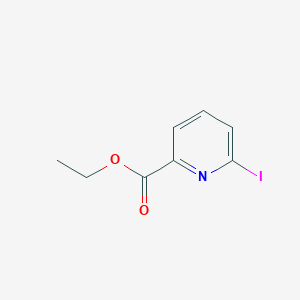

![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
